1H-[1,2,3]triazolo[4,5-b]phenazine 1H-[1,2,3]triazolo[4,5-b]phenazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC10534181
InChI: InChI=1S/C12H7N5/c1-2-4-8-7(3-1)13-9-5-11-12(16-17-15-11)6-10(9)14-8/h1-6H,(H,15,16,17)
SMILES: C1=CC2=NC3=CC4=NNN=C4C=C3N=C2C=C1
Molecular Formula: C12H7N5
Molecular Weight: 221.22 g/mol

1H-[1,2,3]triazolo[4,5-b]phenazine

CAS No.:

Cat. No.: VC10534181

Molecular Formula: C12H7N5

Molecular Weight: 221.22 g/mol

* For research use only. Not for human or veterinary use.

1H-[1,2,3]triazolo[4,5-b]phenazine -

Specification

Molecular Formula C12H7N5
Molecular Weight 221.22 g/mol
IUPAC Name 2H-triazolo[4,5-b]phenazine
Standard InChI InChI=1S/C12H7N5/c1-2-4-8-7(3-1)13-9-5-11-12(16-17-15-11)6-10(9)14-8/h1-6H,(H,15,16,17)
Standard InChI Key CTTFAZWLYOYEEZ-UHFFFAOYSA-N
SMILES C1=CC2=NC3=CC4=NNN=C4C=C3N=C2C=C1
Canonical SMILES C1=CC2=NC3=CC4=NNN=C4C=C3N=C2C=C1

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture and Substituent Effects

The molecular framework of 1H- triazolo[4,5-b]phenazine consists of a phenazine system (a dibenzoannulated pyrazine) fused with a 1,2,3-triazole ring at the 4,5-position (Figure 1). The triazole ring introduces nitrogen-rich heteroatoms, enhancing the compound’s electronic delocalization and influencing its reactivity. Key structural parameters include:

PropertyValueSource
Molecular formulaC₁₇H₁₀N₆
Molecular weight298.31 g/mol
SMILES notationc1ccc2n3c4cc5c(nc6c5ncn6)c4n3c2c1
Exact mass298.0866 g/mol

Density functional theory (DFT) calculations on analogous triazolo-phenazine derivatives reveal planar geometries with significant π-conjugation across the fused rings, contributing to robust fluorescence properties . The triazole nitrogen atoms create electron-deficient regions, enabling interactions with electrophilic species such as formaldehyde .

Spectroscopic Fingerprints

The compound’s UV-Vis absorption spectrum typically exhibits a strong π→π* transition band near 350 nm, with a molar absorptivity (ε) exceeding 10⁴ L·mol⁻¹·cm⁻¹ . Fluorescence emission peaks appear in the 450–550 nm range, sensitive to solvent polarity and analyte binding. Nuclear magnetic resonance (NMR) spectra show characteristic shifts for aromatic protons: δ 8.2–9.1 ppm for phenazine protons and δ 7.5–8.0 ppm for triazole-adjacent hydrogens .

Synthesis and Functionalization Strategies

Derivative Synthesis

Modifications at the triazole N1 position or phenazine periphery enable property tuning:

  • Ethoxycarbonyl derivatives: Esterification at C3 enhances solubility in aprotic solvents .

  • Amino-functionalized analogs: Improve interactions with polar analytes through hydrogen bonding .

  • Metal complexes: Coordination with Eu(II) or Ag(I) alters photoluminescence quantum yields .

Physicochemical and Electronic Properties

Solubility and Stability

The parent compound exhibits limited aqueous solubility (<0.1 mg/mL) but dissolves readily in dimethylformamide (DMF) and dichloromethane. Stability studies indicate decomposition above 250°C, with the triazole ring undergoing thermal ring-opening. Protonation occurs at N2 of the triazole moiety (pKa ≈ 3.8), enabling pH-responsive behavior .

Photophysical Behavior

Key optical parameters for the unsubstituted derivative:

PropertyValueCondition
Fluorescence λₑₘ485 nmCH₃CN, 298 K
Quantum yield (Φ)0.42vs. quinine sulfate
Stokes shift6500 cm⁻¹-

Functional Applications

Fluorescence Sensing of Formaldehyde

1H-[1, Triazolo[4,2,5-b]phenazine derivatives serve as highly selective formaldehyde (HCHO) sensors through two mechanisms:

  • Solution-phase detection: HCHO induces fluorescence quenching via photoinduced electron transfer (PET), with a limit of detection (LOD) of 0.12 µM in acetonitrile .

  • Solid-state sensing: Silica gel-immobilized probes show visible color changes from yellow to orange upon HCHO exposure (LOD = 0.8 ppmv) .

Comparative performance against commercial sensors:

Sensor TypeResponse TimeLOD (ppmv)Reversibility
Triazolo-phenazine<30 s0.8No
DNPH-HPLC20 min0.05Yes
Metal-oxide semiconductor2–5 min1.2Yes

Computational and Theoretical Insights

Nonlinear Optical (NLO) Properties

First hyperpolarizability (β) calculations predict β₀ = 8.7 × 10⁻³⁰ esu, comparable to urea. The large β arises from asymmetric electron density redistribution upon excitation, suggesting utility in electro-optic devices .

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